4-acetamido-N-(2-(2-(benzylthio)acetamido)ethyl)benzamide
Description
Properties
IUPAC Name |
4-acetamido-N-[2-[(2-benzylsulfanylacetyl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-15(24)23-18-9-7-17(8-10-18)20(26)22-12-11-21-19(25)14-27-13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,21,25)(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVCOEUQKGPMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CSCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-(2-(benzylthio)acetamido)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-acetamidobenzoic acid with 2-(2-(benzylthio)acetamido)ethylamine under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-(2-(benzylthio)acetamido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-(2-(benzylthio)acetamido)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzylthio and acetamido groups play crucial roles in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key motifs with several classes of bioactive molecules, particularly those containing thioacetamido-benzamide or heterocyclic-thioether moieties. Below is a detailed comparison based on structural features, synthesis, and bioactivity:
Structural Analogues
Bioactivity and Mechanism
- Anticancer Activity: Compounds 12f and 8e exhibit IC₅₀ values in the low micromolar range (8–12 µM) against HepG2 cells, linked to apoptosis induction via BAX/Bcl-2 modulation .
- Structural Determinants of Activity: Electron-Withdrawing Groups (e.g., Cl, NO₂) enhance cytotoxicity by stabilizing ligand-target interactions . Bulkier Substituents (e.g., tert-butyl) improve solubility without compromising activity .
Key Research Findings and Limitations
- Heterocyclic vs. Benzylthio Moieties : Benzoxazole/benzimidazole-thioethers exhibit stronger apoptosis induction than simple benzylthio derivatives, likely due to enhanced π-π stacking with cellular targets .
- Synthetic Challenges : Low yields (e.g., 20% for 28 ) and side reactions (e.g., azide decomposition in 8 ) are common limitations .
- Data Gaps : Direct pharmacokinetic or in vivo efficacy data for the target compound are absent in the provided evidence, necessitating further studies.
Biological Activity
4-acetamido-N-(2-(2-(benzylthio)acetamido)ethyl)benzamide is a complex organic compound with a unique structure featuring a benzamide core substituted with acetamido and benzylthio groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for 4-acetamido-N-(2-(2-(benzylthio)acetamido)ethyl)benzamide is , with a molecular weight of 385.5 g/mol. The structural complexity arises from the presence of multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 385.5 g/mol |
| CAS Number | 1021137-06-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. A common method includes the acylation of 4-acetamidobenzoic acid with 2-(2-(benzylthio)acetamido)ethylamine, using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation.
The compound is hypothesized to act as a selective inhibitor of histone deacetylases (HDAC1 and HDAC2). This inhibition can lead to increased histone acetylation, impacting gene expression and influencing pathways related to cell cycle regulation, apoptosis, and differentiation.
Case Studies
- Anticonvulsant Activity : A study evaluating derivatives of benzyl acetamido compounds highlighted their anticonvulsant properties in animal models. The presence of the acetamido group was critical for achieving significant protective effects against seizures induced by maximal electroshock (MES) . While not directly tested, the structural features of 4-acetamido-N-(2-(2-(benzylthio)acetamido)ethyl)benzamide suggest it may exhibit similar protective effects.
- Antimicrobial Screening : In a study involving ethyl derivatives of benzylthio compounds, several synthesized variants demonstrated potent antibacterial and antifungal activities against standard microbial strains . This indicates that modifications in the benzylthio moiety can significantly influence biological activity.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 4-acetamido-N-(2-(2-(benzylthio)acetamido)ethyl)benzamide to maximize yield and purity?
Methodological Answer:
Synthesis requires precise control of temperature, solvent selection (e.g., ethanol, dichloromethane), and reaction time. For example, amide bond formation often proceeds under reflux conditions, while thioether linkages may need inert atmospheres to prevent oxidation. Purification via column chromatography or recrystallization (using solvents like methanol-water mixtures) is critical to isolate high-purity products . Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Advanced: How can molecular docking studies elucidate the interaction of this compound with potential biological targets?
Methodological Answer:
Molecular docking requires:
Target Selection: Identify enzymes or receptors (e.g., carbonic anhydrase, kinase enzymes) based on structural analogs .
Ligand Preparation: Optimize the compound’s 3D structure using software like AutoDock Vina, accounting for flexibility in the benzylthio and acetamido groups.
Validation: Cross-validate docking results with in vitro assays (e.g., enzyme inhibition assays) to confirm binding affinity predictions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR (1H/13C): Assign peaks for acetamido protons (~2.0 ppm) and aromatic/benzylthio groups (6.5–7.5 ppm). DMSO-d6 is preferred for resolving NH protons .
- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., m/z 412 for C21H14Cl2N2O3 analogs) and isotopic patterns for sulfur/chlorine .
- IR Spectroscopy: Identify amide C=O stretches (~1650 cm⁻¹) and S-C vibrations (~600–700 cm⁻¹) .
Advanced: How can researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from compound degradation .
- Structural Analog Comparison: Compare results with structurally similar benzothiazole or pyrimidothiazine derivatives to identify SAR trends .
Advanced: What strategies optimize the scalability of this compound’s synthesis for preclinical testing?
Methodological Answer:
- Solvent Optimization: Replace low-boiling solvents (e.g., dichloromethane) with safer alternatives (e.g., ethyl acetate) for large-scale reactions .
- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to improve efficiency .
- Process Analytical Technology (PAT): Implement in-line FTIR or HPLC to monitor intermediates in real time .
Basic: How do researchers confirm the absence of by-products during synthesis?
Methodological Answer:
- Chromatographic Purity Checks: Use HPLC with UV detection (λ = 254 nm) to quantify impurities; aim for >95% purity .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity, especially for ethylenediamine-linked acetamido groups .
Advanced: What in silico tools predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to estimate solubility (LogP), permeability (Caco-2 models), and cytochrome P450 interactions .
- MD Simulations: Conduct 100-ns molecular dynamics simulations to assess stability in biological membranes .
Basic: What are the critical steps for ensuring reproducibility in synthetic protocols?
Methodological Answer:
- Detailed Reaction Logs: Document exact stoichiometry, solvent volumes, and cooling rates (e.g., gradual addition of acyl chlorides at 0–5°C) .
- Standardized Workup: Use consistent quenching methods (e.g., ice-water) and drying agents (e.g., MgSO4) .
Advanced: How can crystallography resolve ambiguities in the compound’s solid-state structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (e.g., methanol/chloroform mixtures). Analyze hydrogen bonding between acetamido NH and carbonyl groups to confirm conformation .
- Powder XRD: Compare experimental patterns with simulated data from Mercury CSD to validate polymorphism .
Advanced: What mechanistic studies explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protonated substrates to identify rate-determining steps .
- DFT Calculations: Model transition states (e.g., Gaussian 16 at B3LYP/6-31G* level) to predict regioselectivity in benzylthio group reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
